N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The reaction conditions often include refluxing in a mixture of methanol and water, followed by work-up and distillation to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping and bromination with N-bromosuccinimide (NBS) are employed to achieve regioselective functionalization of the pyrazole ring . These methods are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include NBS for bromination, n-butyllithium (n-BuLi) for lithiation, and various electrophiles for trapping . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS yields 4-bromopyrazoles, which can be further functionalized through halogen-metal exchange or direct ortho-lithiation .
Scientific Research Applications
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A related compound with similar structural features but different functional groups.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Another similar compound used in synthetic chemistry.
Uniqueness
The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C12H16F3N5 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-5-20-6-4-10(17-20)16-7-9-8-19(2)18-11(9)12(13,14)15/h4,6,8H,3,5,7H2,1-2H3,(H,16,17) |
InChI Key |
RGCLRZCPKDJBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
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